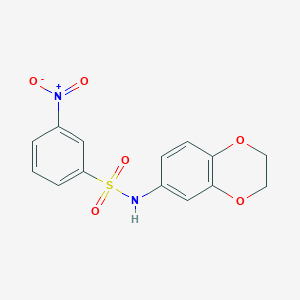![molecular formula C21H28O2 B4917201 4-[5-(3,4-Dimethylphenoxy)pentoxy]-1,2-dimethylbenzene](/img/structure/B4917201.png)
4-[5-(3,4-Dimethylphenoxy)pentoxy]-1,2-dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-(3,4-Dimethylphenoxy)pentoxy]-1,2-dimethylbenzene is an organic compound characterized by its complex structure, which includes a benzene ring substituted with dimethyl groups and a pentoxy chain linked to a dimethylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(3,4-Dimethylphenoxy)pentoxy]-1,2-dimethylbenzene typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 3,4-dimethylphenol with 1-bromopentane to form 3,4-dimethylphenoxypentane. This intermediate is then reacted with 1,2-dimethylbenzene under specific conditions to yield the final product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as potassium carbonate, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters. The use of high-purity reagents and advanced purification techniques, such as column chromatography, ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
4-[5-(3,4-Dimethylphenoxy)pentoxy]-1,2-dimethylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring is substituted with different functional groups using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in the presence of iron(III) bromide for bromination.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced derivatives with hydrogenated aromatic rings.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
4-[5-(3,4-Dimethylphenoxy)pentoxy]-1,2-dimethylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[5-(3,4-Dimethylphenoxy)pentoxy]-1,2-dimethylbenzene depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-(3,4-Dimethylphenoxy)pentanal
- 4-[5-(2,3-Dimethylphenoxy)pentyl]morpholine
- 4-[5-(3,4-Dimethylphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole
Uniqueness
4-[5-(3,4-Dimethylphenoxy)pentoxy]-1,2-dimethylbenzene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-[5-(3,4-dimethylphenoxy)pentoxy]-1,2-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O2/c1-16-8-10-20(14-18(16)3)22-12-6-5-7-13-23-21-11-9-17(2)19(4)15-21/h8-11,14-15H,5-7,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJVIDKCKHRAWBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCCCCOC2=CC(=C(C=C2)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{[(4-methoxyphenyl)thio]acetyl}piperidine](/img/structure/B4917120.png)
![8-methyl-3-phenyl-7-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B4917130.png)
![1-(Bicyclo[2.2.1]hept-2-yl)-4-(4-chlorobenzyl)piperazine](/img/structure/B4917132.png)
![N-[5-[2-(2-methoxyanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl]propanamide;hydrobromide](/img/structure/B4917133.png)
![2-(4-hydroxy-3-methoxyphenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B4917139.png)
![Methyl 3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]propanoate](/img/structure/B4917142.png)
![[6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-[4-(2-methoxyethyl)piperazin-1-yl]methanone](/img/structure/B4917153.png)
![2,4-dichloro-N-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)benzamide](/img/structure/B4917162.png)
![2-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-6-methoxyphenol](/img/structure/B4917168.png)
![diethyl {[(3-methylphenyl)amino]methylene}malonate](/img/structure/B4917177.png)
![1-(3-chlorophenyl)-4-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine](/img/structure/B4917184.png)
![DIMETHYL 2-[2,2-DIMETHYL-1-(2-NAPHTHYLCARBONYL)-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B4917206.png)

![5-[4-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]piperazin-1-yl]-2-methylpyridazin-3-one](/img/structure/B4917228.png)
